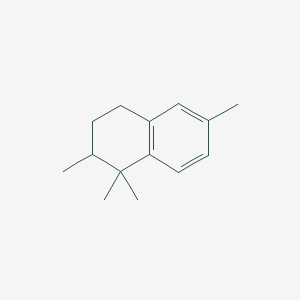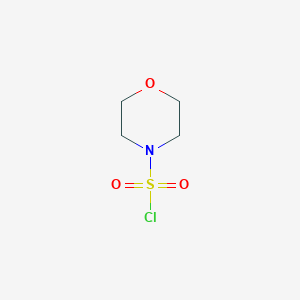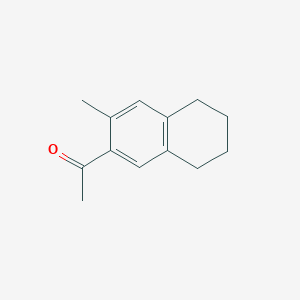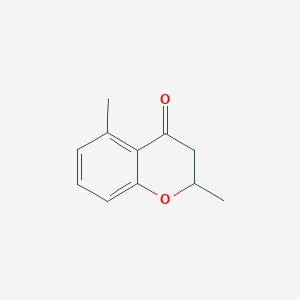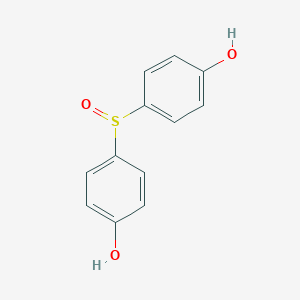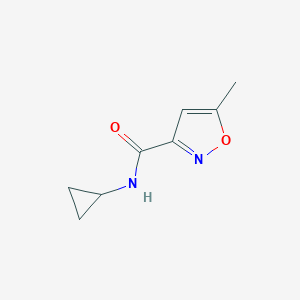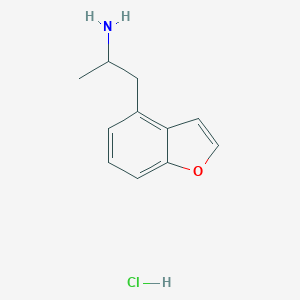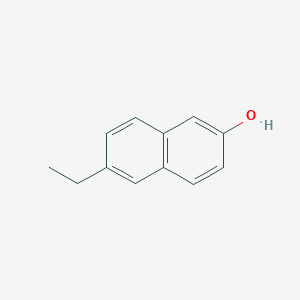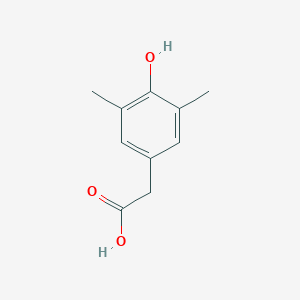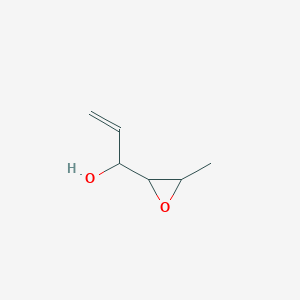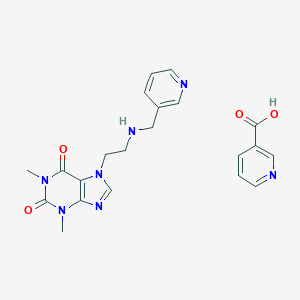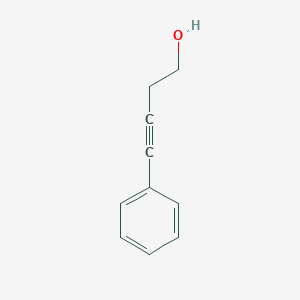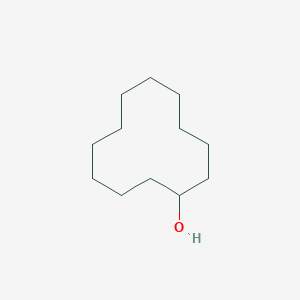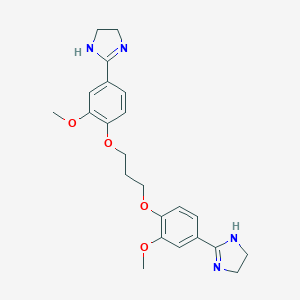
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, also known as BIMP, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a bisphosphine oxide ligand that has been shown to exhibit unique properties that make it suitable for use in a variety of applications, including catalysis, polymerization, and drug delivery.
作用机制
The mechanism of action of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is not fully understood. However, it is believed that this compound acts as a chelating ligand, binding to metal centers and facilitating catalytic reactions.
生化和生理效应
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane does not have any known biochemical or physiological effects. However, it has been shown to exhibit excellent biocompatibility, making it suitable for use in drug delivery applications.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane in lab experiments is its excellent catalytic activity. This compound has been shown to exhibit high selectivity and efficiency in a variety of reactions, making it a valuable tool for synthetic chemists. However, the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is a complex and time-consuming process, which can limit its use in some applications.
未来方向
There are several potential future directions for research on 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane. One area of interest is in the development of new catalytic applications for this compound. Researchers are also exploring the use of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane in drug delivery applications, as this compound has been shown to exhibit excellent biocompatibility. Additionally, there is ongoing research into the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane and the development of new methods for its preparation.
合成方法
The synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,4-dimethoxyphenol with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1,3-dibromo-2-propanol to yield 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
科学研究应用
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of catalysis. 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been shown to exhibit excellent catalytic activity in a variety of reactions, including cross-coupling reactions and asymmetric hydrogenation reactions.
属性
CAS 编号 |
129051-03-2 |
|---|---|
产品名称 |
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane |
分子式 |
C23H28N4O4 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C23H28N4O4/c1-28-20-14-16(22-24-8-9-25-22)4-6-18(20)30-12-3-13-31-19-7-5-17(15-21(19)29-2)23-26-10-11-27-23/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,25)(H,26,27) |
InChI 键 |
LFHGPTOVDLGVSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
其他 CAS 编号 |
119014-74-3 |
同义词 |
1,3-di(4-imidazolino-2-methoxyphenoxy)propane lactate 1,3-di-(4-imidazolino-2-methoxyphenoxy)propane 1,3-DIMPP DMP lactate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



